![molecular formula C17H14N2O4S B4740022 N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4740022.png)
N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide
Overview
Description
N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring, a thiophene ring, and a methoxy group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide typically involves multi-step organic reactions. One common method includes the acylation of 2-thiophenecarboxylic acid with 2-amino-5-methoxybenzoic acid, followed by the formation of the furanamide structure through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones when the thiophene ring is involved.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl group may produce a corresponding alcohol derivative.
Scientific Research Applications
N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug design.
Medicine: Potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals.
Industry: It can be employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. Specific pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-thiopheneamide
- N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-pyrroleamide
Uniqueness
N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide stands out due to its combination of a furan ring with a thiophene ring, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical systems.
Properties
IUPAC Name |
N-[2-methoxy-5-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-13-7-6-11(18-17(21)15-5-3-9-24-15)10-12(13)19-16(20)14-4-2-8-23-14/h2-10H,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUUSQSVZORRJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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